6‑Bromo substitution increases lipophilicity by ΔXLogP3 = +0.7 compared with the de‑bromo analogue
The 6‑bromo substituent in the target compound raises the computed XLogP3 value to 4.5, whereas the direct de‑bromo analogue quinolin‑8‑yl 8‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate (CAS 836665‑56‑6) exhibits an XLogP3 of 3.8 [1][2]. This ΔXLogP3 = +0.7 indicates a substantial increase in lipophilicity that is expected to enhance passive membrane permeability and potentially alter tissue distribution.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 836665-56-6); XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = +0.7 (target more lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (release 2024.11.20) |
Why This Matters
Higher lipophilicity can improve membrane permeation and central nervous system penetration, making this compound preferable for intracellular or CNS target engagement assays where the de‑bromo analogue may be insufficiently bioavailable.
- [1] PubChem CID 1256228 – quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate; computed XLogP3-AA = 4.5. National Center for Biotechnology Information, accessed 2026-04-30. View Source
- [2] PubChem CID 1257869 – quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 836665-56-6); computed XLogP3-AA = 3.8. National Center for Biotechnology Information, accessed 2026-04-30. View Source
